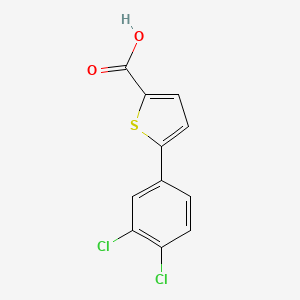
5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid is an organic compound with the molecular formula C11H6Cl2O2S and a molecular weight of 273.14 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6Cl2O2S/c12-7-2-1-6 (5-8 (7)13)9-3-4-10 (16-9)11 (14)15/h1-5H, (H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder . Its molecular weight is 273.14 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The preparation of thiophene derivatives and their chemical transformations highlight the versatility of thiophene-based compounds in organic synthesis. Studies such as those by Corral and Lissavetzky (1984) demonstrate the reactions with methyl 3-hydroxythiophene-2-carboxylate leading to various thiophene derivatives through halogenation and subsequent reactions, showcasing the potential of 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid as an intermediate for further chemical synthesis (Corral & Lissavetzky, 1984).
Metal-Organic Frameworks (MOFs)
The construction of thiophene-based MOFs for environmental sensing and pollutant removal applications is another significant area of research. Zhao et al. (2017) constructed a family of thiophene-based metal-organic frameworks capable of luminescence sensing and effective pesticide removal. These findings suggest the potential utility of this compound in developing materials for environmental monitoring and remediation (Zhao et al., 2017).
Organic Semiconductors
Research into the design and synthesis of organic semiconductors incorporates thiophene derivatives for applications in electronics. Yin et al. (2022) described the synthesis of an organic semiconductor that shows promise in doping with protonic acid, suggesting applications in creating conductive materials with broad absorption in the near-infrared range, which could be relevant for the development of new electronic devices (Yin et al., 2022).
Catalysis and Synthetic Methodologies
Thiophene derivatives are also pivotal in catalysis and synthetic methodologies. For instance, the Suzuki-Miyaura coupling reaction facilitated by copper for the preparation of thiophene-2-carboxaldehydes, as reported by Hergert et al. (2018), demonstrates the compound's role in forming diverse structures through C-C couplings, highlighting its significance in synthetic organic chemistry (Hergert et al., 2018).
Antimicrobial Applications
Moreover, the synthesis of thiophene derivatives for antimicrobial purposes, as explored by Benneche et al. (2011), shows the potential of these compounds in developing new antimicrobial agents, suggesting that this compound could serve as a precursor for such applications (Benneche et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2S/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTQYQNEMXQJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

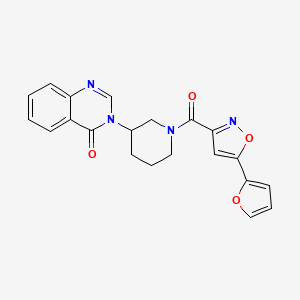
![6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2956920.png)
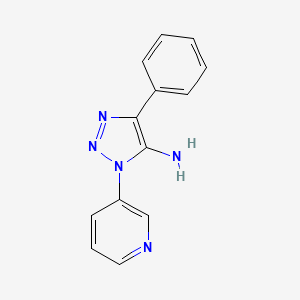
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956923.png)
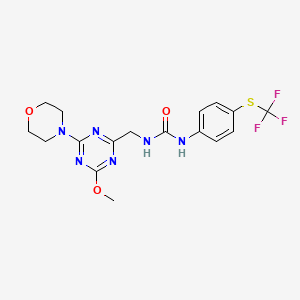
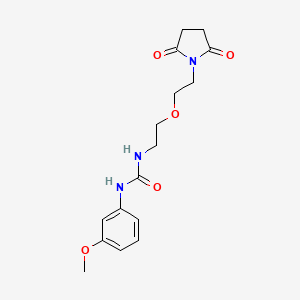
![4,5-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2956927.png)
![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)

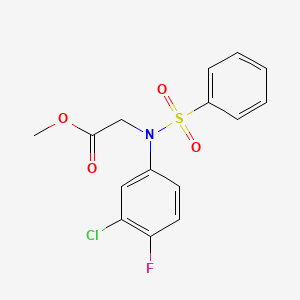
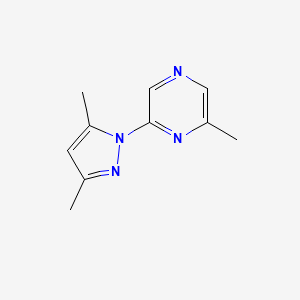
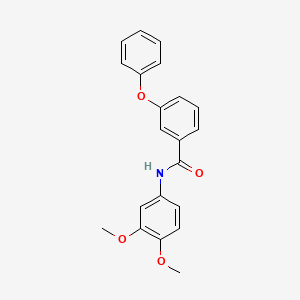
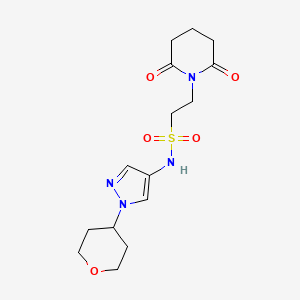
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide](/img/no-structure.png)